molecular formula C8H9F2NO B12081816 O-[2-(2,5-Difluorophenyl)ethyl]hydroxylamine

O-[2-(2,5-Difluorophenyl)ethyl]hydroxylamine

Cat. No.: B12081816
M. Wt: 173.16 g/mol
InChI Key: ZYXNBKWGXVLOSD-UHFFFAOYSA-N
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Description

O-[2-(2,5-Difluorophenyl)ethyl]hydroxylamine is a fluorinated hydroxylamine derivative characterized by a hydroxylamine (-NHOH) group linked via an oxygen atom to a 2-(2,5-difluorophenyl)ethyl chain. This compound is of interest in medicinal chemistry due to the electronic and steric effects imparted by the fluorine substituents, which can enhance metabolic stability and binding affinity to biological targets. The 2,5-difluorophenyl moiety is also featured in TRK kinase inhibitors for cancer treatment, highlighting its relevance in drug discovery .

Properties

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

O-[2-(2,5-difluorophenyl)ethyl]hydroxylamine

InChI

InChI=1S/C8H9F2NO/c9-7-1-2-8(10)6(5-7)3-4-12-11/h1-2,5H,3-4,11H2

InChI Key

ZYXNBKWGXVLOSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CCON)F

Origin of Product

United States

Preparation Methods

Direct Amination via N,O-Dimethyl Hydroxylamine Hydrochloride

A prominent method for synthesizing O-[2-(2,5-Difluorophenyl)ethyl]hydroxylamine involves the reaction of a precursor compound with N,O-dimethyl hydroxylamine hydrochloride under basic conditions. As detailed in CN104672121A , this step is part of a multi-stage synthesis of 2R-(2,5-difluorophenyl)pyrrolidine hydrochloride.

Reaction Conditions :

  • Precursor : Compound (1), likely a halogenated or activated derivative of 2-(2,5-difluorophenyl)ethanol.

  • Reagents : N,O-Dimethyl hydroxylamine hydrochloride, triethylamine (or related bases).

  • Solvents : Dichloromethane, tetrahydrofuran (THF), or ethyl acetate.

  • Temperature : 20–50°C.

  • Time : 2–5 hours.

This step proceeds via nucleophilic substitution, where the hydroxylamine displaces a leaving group (e.g., halide) on the precursor. The choice of solvent and base significantly impacts yield, with THF and triethylamine providing optimal reactivity.

Lithium-Halogen Exchange and Subsequent Functionalization

A critical innovation in the synthesis involves replacing traditional Grignard reagents with n-butyllithium for cost and safety benefits. In CN104672121A , 1,4-difluorobenzene undergoes lithium-halogen exchange with n-butyllithium at -70°C to -50°C, followed by reaction with the hydroxylamine intermediate.

Key Advantages :

  • Cost Reduction : n-Butyllithium is cheaper than isopropylmagnesium chloride.

  • Yield Improvement : Reported yields increase from 66% to 90% compared to prior methods.

  • Safety : Avoids pyrophoric reagents like lithium triethylborohydride.

Comparative Analysis of Methodologies

Traditional vs. Modern Approaches

Prior methods, such as those in WO2013088256 and WO2013088257 , relied on isopropylmagnesium chloride and lithium triethylborohydride , which posed flammability risks and lower yields (37–66%). In contrast, the contemporary approach in CN104672121A achieves 83–90% yield through:

  • Solvent Optimization : THF enhances reaction homogeneity.

  • Temperature Control : Reactions at -50°C instead of -78°C reduce energy costs.

  • Borane Utilization : Sodium borohydride replaces hazardous hydrides.

Experimental Validation and Scalability

Pilot-Scale Synthesis

Embodiment 7 from CN104672121A outlines a scalable protocol:

  • Precursor Activation : 7g of intermediate (Compound 6) reacts with HCl/dioxane at room temperature.

  • Workup : Concentration, crystallization with methyl tert-butyl ether.

  • Yield : 3.7g (83%) with >98% enantiomeric excess (e.e.).

Solvent and Acid Compatibility

  • HCl/MeOH : Achieves 78.5% yield but requires longer reaction times (5 hours).

  • HCl/Dioxane : Faster (16 hours) with higher yield (83%) .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: O-[2-(2,5-Difluorophenyl)ethyl]hydroxylamine can undergo oxidation reactions to form nitroso or nitro derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxylamine group can participate in substitution reactions, where it is replaced by other functional groups. This can be achieved using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, organic solvents like dichloromethane or toluene.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted hydroxylamine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
O-[2-(2,5-Difluorophenyl)ethyl]hydroxylamine is recognized for its reactivity and versatility as an intermediate in the synthesis of pharmaceuticals. Hydroxylamines, including this compound, are known for their ability to form N-oxides, which can further react to yield diverse derivatives useful in drug development. The unique structure of this compound positions it as a candidate for targeting specific biological pathways, especially in the context of antiviral and anticancer therapies.

Antiviral Activity
Recent studies have highlighted the efficacy of hydroxylamines in inhibiting viral replication. For instance, related compounds have been shown to effectively inhibit Hepatitis B virus (HBV) RNase H activity, demonstrating low cytotoxicity and significant selectivity indexes (SI) in cell assays . The structural modifications provided by the difluorophenyl group may enhance binding affinity and specificity towards viral targets.

Interaction Studies
this compound has been subjected to interaction studies focusing on its binding affinity to various biological targets. These studies often utilize techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to assess the compound's efficacy in modulating biological processes. The presence of fluorine substituents is expected to influence electronic properties and enhance biological activity compared to non-fluorinated analogs.

Anticancer Potential
The compound's potential as an anticancer agent is being explored through its ability to inhibit key enzymes involved in tumor growth. For example, hydroxylamines have been investigated for their role in inhibiting topoisomerases, which are crucial for DNA replication and repair . The specific structural characteristics of this compound may impart unique inhibitory properties against these enzymes.

Synthetic Applications

Synthesis of Derivatives
The synthesis of this compound typically involves multi-step procedures that include the reduction of nitro compounds or other precursors . Its reactivity allows it to serve as a building block for more complex molecules that could have enhanced therapeutic properties. The ability to modify the side chains around the hydroxylamine functional group offers a pathway for generating diverse chemical entities with tailored biological activities.

Mechanism of Action

The mechanism of action of O-[2-(2,5-Difluorophenyl)ethyl]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the compound can participate in redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Structural Analogues with Fluorinated Phenyl Groups

a. O-(2-(3,5-Difluorophenyl)-2-(pyridin-2-yl)ethyl)hydroxylamine (Compound 32, )

  • Substituents : 3,5-Difluorophenyl and pyridyl groups.
  • Synthesis: Achieved via α-bromination of 3,5-difluoroacetophenone, Delepine reaction (69% yield), Boc protection, and Mitsunobu coupling (94% yield) .
  • Key Differences: The 3,5-difluoro substitution pattern contrasts with the 2,5-difluoro configuration in the target compound.

b. TRK Kinase Inhibitors ()

  • Core Structure : Pyrrolidine-pyrazolopyrimidine scaffold with 2,5-difluorophenyl.
  • Functional Impact : The 2,5-difluoro substitution is critical for TRK kinase inhibition, likely due to optimized steric and electronic interactions with the ATP-binding pocket. This suggests that O-[2-(2,5-Difluorophenyl)ethyl]hydroxylamine could serve as a precursor or pharmacophore in kinase-targeted therapies .

Table 1: Structural and Functional Comparison of Fluorinated Compounds

Compound Substituent Positions Core Structure Key Functional Groups Biological Application Reference
This compound 2,5-difluorophenyl Ethylhydroxylamine Hydroxylamine, Fluorine Not explicitly reported -
Compound 32 (3,5-difluoro analogue) 3,5-difluorophenyl Ethylhydroxylamine + pyridine Fluorine, Pyridine HBV RNase H inhibition
TRK Kinase Inhibitor 2,5-difluorophenyl Pyrrolidine-pyrazolopyrimidine Fluorine, Heterocycles Cancer treatment
Ethylamine Derivatives with Different Substituents

a. 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (Dopamine HCl, )

  • Substituents : 3,4-Dihydroxyphenyl (catechol) group.
  • Functional Impact: The hydroxyl groups enable dopamine to act as a neurotransmitter via interactions with dopaminergic receptors.

Table 2: Substituent Effects on Physicochemical Properties

Compound Substituent Type LogP (Predicted) Metabolic Stability Biological Role
This compound Fluorine (electron-withdrawing) ~2.5* High Potential enzyme inhibition
Dopamine HCl Hydroxyl (polar) ~0.5 Low Neurotransmission

*Estimated based on fluorine’s lipophilicity contribution.

Biological Activity

O-[2-(2,5-Difluorophenyl)ethyl]hydroxylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxylamine functional group attached to a 2,5-difluorophenyl ethyl moiety. The presence of fluorine atoms in the aromatic ring enhances the compound's electronic properties, potentially influencing its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:

  • Cell Line Studies : The compound showed significant cytotoxic effects on human prostate cancer (PRXF 22Rv1) and ovarian cancer (OVXF 899) cell lines, with IC50 values indicating potent activity (e.g., IC50 = 2.76 μM against OVXF 899) .

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of Key Enzymes : The compound has been shown to inhibit critical enzymes associated with tumor growth and proliferation, including histone deacetylases (HDACs) and carbonic anhydrases (CA), which are known to play roles in cancer biology .
  • Induction of Apoptosis : Studies suggest that the compound may trigger apoptosis in cancer cells through the modulation of Bcl-2 family proteins, leading to increased Bax expression and decreased Bcl-2 expression .

Other Biological Activities

Beyond its anticancer properties, this compound has been evaluated for other biological activities:

  • Antimicrobial Effects : Preliminary studies have indicated potential antimicrobial activity against various pathogens, suggesting a broader therapeutic application in infectious diseases .
  • Neuroprotective Effects : There is emerging evidence that hydroxylamines can exhibit neuroprotective properties, potentially relevant for conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

The unique fluorination pattern of this compound contributes to its biological activity. Comparative studies with structurally similar compounds reveal that variations in halogen substitution can significantly affect the compound's reactivity and biological profile.

Compound NameStructure CharacteristicsUnique Features
O-[2-(4-Fluorophenyl)ethyl]hydroxylamineSimilar ethyl chain with a fluorine atomDifferent fluorine substitution affecting reactivity
O-[2-(3-Chlorophenyl)ethyl]hydroxylamineContains a chlorine atom instead of fluorineVarying biological activity due to halogen effects
O-[2-(Phenylethyl)hydroxylamineNo halogens; only phenylene substitutionBroader applications in pharmaceuticals
O-[2-(4-Methoxyphenyl)ethyl]hydroxylamineContains a methoxy groupEnhanced solubility and potential bioavailability

Case Study 1: Anticancer Efficacy

In a recent study published in PMC, researchers evaluated the efficacy of this compound against a panel of twelve human tumor cell lines. The results indicated that this compound exhibited selective cytotoxicity towards specific cancer types, particularly those resistant to conventional therapies .

Case Study 2: Mechanistic Insights

Another study investigated the molecular mechanisms underlying the anticancer effects of hydroxylamines similar to this compound. The findings revealed that these compounds could effectively coordinate with metal ions in enzyme active sites, enhancing their inhibitory potency against cancer-related enzymes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing O-[2-(2,5-Difluorophenyl)ethyl]hydroxylamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via O-alkylation of hydroxylamine derivatives with 2-(2,5-difluorophenyl)ethyl halides (e.g., bromide or chloride). Key factors include solvent choice (e.g., THF or DMF), temperature (40–60°C), and base selection (e.g., K₂CO₃ or NaH) to minimize side reactions like over-alkylation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity. Parallel synthesis of analogous compounds, such as O-[2-(2-fluorophenyl)ethyl]hydroxylamine, highlights the importance of controlling steric hindrance from fluorine substituents during alkylation .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and functional group integrity?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to identify fluorine-induced splitting patterns (e.g., para-fluorine coupling in aromatic regions) and hydroxylamine proton signals (δ 5.5–6.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (C₈H₉F₂NO, exact mass 181.065 Da). FT-IR verifies N–O (950–1100 cm⁻¹) and C–F (1200–1250 cm⁻¹) stretches. X-ray crystallography may resolve steric effects from the difluorophenyl group .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies in aqueous buffers (pH 2–12) at 25°C and 40°C reveal hydrolysis susceptibility. Hydroxylamine derivatives degrade rapidly under acidic conditions (pH < 4) via protonation of the N–O bond, while alkaline conditions (pH > 10) promote oxidation. Store at −20°C in inert atmospheres (argon) with desiccants. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do electronic effects of the 2,5-difluorophenyl group influence the nucleophilicity of the hydroxylamine moiety in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine substituents reduce electron density at the hydroxylamine oxygen, lowering nucleophilicity. Computational studies (DFT/B3LYP) quantify this effect by analyzing frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution. Experimentally, compare reaction rates with non-fluorinated analogs (e.g., O-[2-phenylethyl]hydroxylamine) in SN2 or Michael addition reactions. Kinetic data (Arrhenius plots) confirm slower reactivity for fluorinated derivatives .

Q. What strategies mitigate competing oxidation pathways during the synthesis of difluorophenyl-hydroxylamine conjugates for pharmaceutical intermediates?

  • Methodological Answer : To suppress oxidation to nitroso derivatives:

  • Use radical scavengers (e.g., BHT) in reaction mixtures.
  • Employ low-temperature (-78°C) lithiation for alkylation steps.
  • Optimize stoichiometry of reducing agents (e.g., Zn/HCl) during hydroxylamine formation.
  • Monitor reaction progress in real-time via inline IR spectroscopy to detect nitroso intermediates .

Q. How can density functional theory (DFT) predict the reactivity of this compound in enzyme inhibition studies?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) to model interactions with enzyme active sites (e.g., TRK kinases). DFT (B3LYP/6-311++G**) calculates binding energies of fluorine-mediated hydrogen bonds and hydrophobic contacts. Validate predictions with enzymatic assays (e.g., IC₅₀ determination via fluorescence polarization). Compare with structurally related inhibitors, such as 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidines, to identify fluorine’s role in potency .

Q. What analytical methods resolve isomeric impurities in this compound batches?

  • Methodological Answer : Chiral HPLC (Chiralpak AD-H column, heptane/ethanol) separates enantiomers if asymmetric synthesis introduces stereocenters. LC-MS/MS with collision-induced dissociation (CID) distinguishes regioisomers (e.g., 2,4- vs. 2,5-difluorophenyl derivatives). For E/Z isomers (e.g., oxime byproducts), use NMR NOESY to confirm spatial proximity of substituents .

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